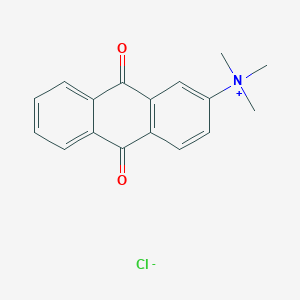

![molecular formula C18H16ClNO2 B2409804 3-(4-Chlorophenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2-oxazole CAS No. 478066-37-4](/img/structure/B2409804.png)

3-(4-Chlorophenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2-oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

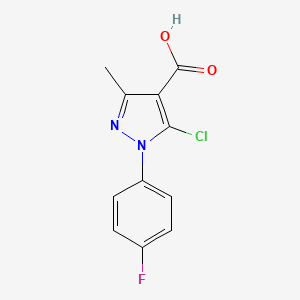

“3-(4-Chlorophenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2-oxazole” is a chemical compound . It is also known as "3-(4-Chlorophenyl)-5-[(2,3-dimethylphenoxy)methyl]isoxazole" .

Synthesis Analysis

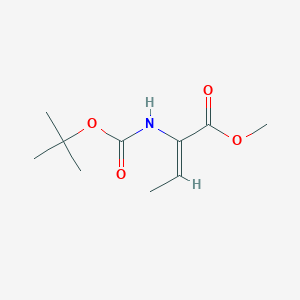

The synthesis of similar compounds has been reported in the literature . For instance, methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate was transformed into N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides and methyl-2-[(3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoyl)amino]alkanoates via DCC and azide by the reaction with amines and amino acid esters .

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various spectroscopic techniques (FT-IR, NMR, and HRMS) and single-crystal X-ray diffraction . The structural geometry (bond lengths, bond angles, and torsion angles), the electronic properties of mono and dimeric forms of the compound were calculated by using the density functional theory (DFT) method .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The model ester was transformed into the corresponding trichloroacetimidate or acetate by the reaction with trichloroacetonitrile and acetic anhydride .

Wissenschaftliche Forschungsanwendungen

Catalytic Synthesis and Versatility

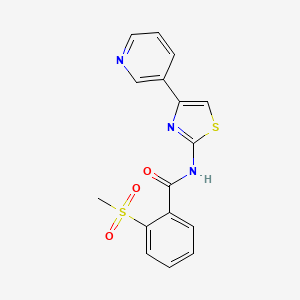

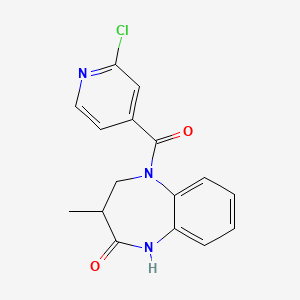

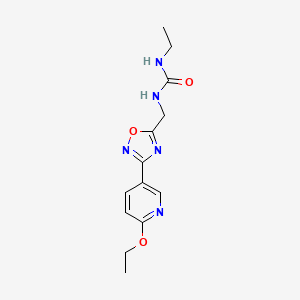

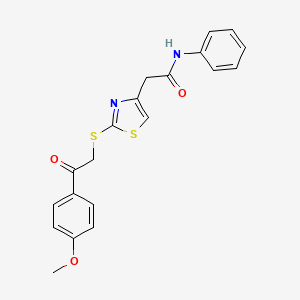

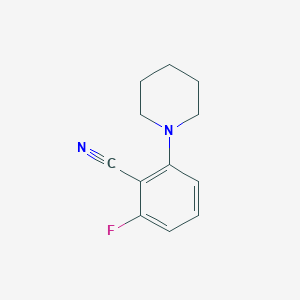

The compound 3-(4-Chlorophenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2-oxazole is a derivative of 1,3-oxazole, a distinctive five-membered nitrogen and oxygen containing heterocyclic compound. This compound showcases a broad range of applications across medicinal, pharmaceutical, agrochemical, and material sciences due to the versatility of the 1,3-oxazole scaffold. The synthetic methodologies for creating novel substituted 1,3-oxazole derivatives are a focus of research, offering promising avenues for the development of new molecules with diverse applications (Shinde et al., 2022).

Environmental Impact of Organochlorine Compounds

The environmental impact of organochlorine compounds, including chlorophenols which are structurally related to this compound, has been studied extensively. These compounds generally exert moderate toxic effects on mammalian and aquatic life, but can have considerable long-term toxicity to fish and other aquatic organisms. The persistence of these compounds in the environment depends on the presence of adapted microflora capable of biodegrading them, and they are known for their strong organoleptic effects (Krijgsheld & Gen, 1986).

Therapeutic Potential of Oxazole Scaffold

The oxazole scaffold, core to the structure of this compound, has therapeutic potential. Oxazoles are present in various pharmacologically active derivatives, exhibiting a wide spectrum of biological profiles including anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory properties. The flexible nature of the oxazole ligand allows it to target a variety of molecular-level receptors and enzymes, making it an attractive scaffold for the development of new therapeutic agents (Kaur et al., 2018).

Carcinogenic Potential and Environmental Impact

Chlorophenoxy compounds, closely related to this compound, have been extensively used in herbicides and have shown potential carcinogenic effects. Epidemiological studies suggest an association with increased risk of lymphohematopoietic cancers. However, the evidence is not conclusive, and more research is needed to understand the interaction between genetic polymorphisms and exposure to these compounds (Stackelberg, 2013).

Synthesis and Transformation of Phosphorylated Derivatives

The synthesis and transformation of phosphorylated derivatives of 1,3-azoles, which include oxazoles, are of significant interest due to their chemical and biological properties. Synthetic methodologies and the biological activities of these derivatives, such as insectoacaricidal, anti-blastic, sugar-lowering, and neurodegenerative activities, are a focus of research. This highlights the potential for creating pharmacologically active compounds using the oxazole scaffold as a foundation (Abdurakhmanova et al., 2018).

Wirkmechanismus

Zukünftige Richtungen

The future directions for research on “3-(4-Chlorophenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2-oxazole” and similar compounds could involve further exploration of their potential applications, such as their use as inhibitors for certain types of cells . Further studies could also focus on improving the synthesis methods and understanding the mechanism of action of these compounds .

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO2/c1-12-4-3-5-18(13(12)2)21-11-16-10-17(20-22-16)14-6-8-15(19)9-7-14/h3-10H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMVXYNGBJMUHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCC2=CC(=NO2)C3=CC=C(C=C3)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(2,5-difluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2409722.png)

acetic acid](/img/structure/B2409726.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2409728.png)

![(2-ethoxyphenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2409738.png)

![1-[4-Methoxy-3-[[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone](/img/structure/B2409742.png)

![2-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2409744.png)